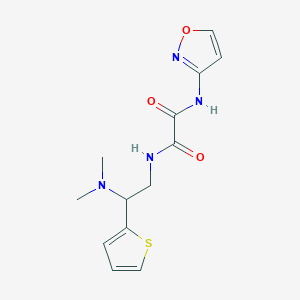![molecular formula C23H28N4O3S2 B3014315 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851987-68-3](/img/structure/B3014315.png)
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the formation of cocrystals with acids or the reaction of hydrazides with other reagents. For example, benzotriazole derivatives have been crystallized with 5-sulfosalicylic acid to form new molecular cocrystals, indicating that similar N-donor compounds could potentially be used to synthesize the compound . Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from benzohydrazides suggests a possible route for synthesizing the target compound by incorporating the appropriate thiazole and sulfonyl chloride moieties .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by strong intramolecular and intermolecular hydrogen bonding, as seen in related compounds. The presence of a sulfonyl group and a hydrazide function could facilitate the formation of hydrogen bonds, which would influence the crystal packing and stability of the compound . The benzothiazole ring system would contribute to the rigidity and planarity of the molecule, potentially affecting its interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For instance, N-sulfonylbenzohydrazonoyl azides can cyclize to form tetrazoles or decompose to benzonitriles, indicating that the target compound might also be reactive under certain conditions . Reactions of N-sulfonylamines with azirines can lead to the formation of thiadiazoles and oxathiazoles, suggesting that the compound could participate in similar reactions if it contains an azirine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of dimethyl groups on the benzothiazole ring would likely make the compound more lipophilic, affecting its solubility and potential membrane permeability. The sulfonyl group could increase the compound's acidity and its ability to form salts, which would be relevant for its solubility in aqueous solutions. The hydrazide moiety could be involved in the formation of hydrazones or azides, which would be relevant for its reactivity and potential as a synthetic intermediate .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Properties
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide and its derivatives exhibit promising antimicrobial and antitubercular activities. Studies have shown that these compounds are effective against various bacterial strains, including gram-positive and gram-negative bacteria, as well as Mycobacterium tuberculosis, a pathogen responsible for tuberculosis ((Kumar, Prasad, & Chandrashekar, 2013), (Chawla, 2016)).
Anticancer Potential
Research has highlighted the anticancer properties of related compounds, particularly in the context of leukemia and solid tumors. These compounds have been tested for their efficacy against various cancer cell lines and have shown promising results, suggesting potential applications in cancer treatment ((Turov, 2020)).
Hemolytic and Cytotoxic Activity
Studies involving benzohydrazide derivatives have shown variable hemolytic and cytotoxic activities. Some of these compounds demonstrate potential for further biological screening and application trials due to their lower toxicity profiles ((Rehman et al., 2016)).
DNA Binding and Antiproliferative Activity
The ability of certain derivatives to bind to DNA and exhibit antiproliferative activities has been investigated. These properties are crucial for the development of novel therapeutic agents, particularly in the field of oncology ((González-Álvarez et al., 2013)).
Applications in Molecular Docking and Drug Design
The compounds have been used in molecular docking studies, particularly in the context of drug design against diseases like malaria and COVID-19. These studies provide insights into the potential therapeutic applications of these derivatives in treating infectious diseases ((Fahim & Ismael, 2021)).
Enzyme Inhibition
Some derivatives exhibit significant enzyme inhibitory activities, such as against α-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like diabetes and Alzheimer's disease ((Abbasi et al., 2019)).
Propiedades
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-4-18-7-5-6-12-27(18)32(29,30)19-10-8-17(9-11-19)22(28)25-26-23-24-20-14-15(2)13-16(3)21(20)31-23/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPPDVGJEWKSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)
amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)
![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)

![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)
![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)
